molecular formula C11H7BrO3 B14019369 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid

5-Bromo-4-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B14019369
M. Wt: 267.07 g/mol
InChI Key: MKHZOWQMLNQXBP-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid typically involves the bromination of 4-hydroxynaphthalene-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-Bromo-4-oxonaphthalene-2-carboxylic acid.

    Reduction: 5-Bromo-4-hydroxynaphthalene-2-methanol.

    Substitution: 5-Amino-4-hydroxynaphthalene-2-carboxylic acid (when reacted with an amine).

Scientific Research Applications

5-Bromo-4-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxynaphthalene-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-naphthoic acid: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    5-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Positional isomer with different reactivity and properties.

Uniqueness

5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

5-bromo-4-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7BrO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15)

InChI Key

MKHZOWQMLNQXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)O)C(=O)O

Origin of Product

United States

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